molecular formula C6H6N4S B2623056 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole CAS No. 1927872-52-3

2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole

Cat. No.: B2623056
CAS No.: 1927872-52-3
M. Wt: 166.2
InChI Key: MQODEJMMYXIGAK-UHFFFAOYSA-N
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Description

2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole is a heterocyclic compound that features both pyrazole and imidazole rings connected via a sulfanyl (thioether) linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole typically involves the condensation of pyrazole derivatives with imidazole derivatives in the presence of a sulfanyl group donor. One common method involves the use of chloro(trimethyl)silane to promote the condensation reaction under mild conditions .

Industrial Production Methods: While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions to ensure high yield and purity, as well as implementing cost-effective and environmentally friendly processes.

Chemical Reactions Analysis

Types of Reactions: 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Substitution: The hydrogen atoms on the pyrazole and imidazole rings can be substituted with various functional groups through electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Substitution: Reagents such as halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.

Major Products:

    Oxidation: Sulfoxides and sulfones.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole is not fully understood, but it is believed to interact with various molecular targets due to its heterocyclic structure. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. Further research is needed to elucidate the specific pathways and targets involved .

Comparison with Similar Compounds

Uniqueness: 2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole is unique due to the presence of both pyrazole and imidazole rings connected by a sulfanyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-(1H-pyrazol-4-ylsulfanyl)-1H-imidazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6N4S/c1-2-8-6(7-1)11-5-3-9-10-4-5/h1-4H,(H,7,8)(H,9,10)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQODEJMMYXIGAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N1)SC2=CNN=C2
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6N4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1927872-52-3
Record name 4-(1H-imidazol-2-ylsulfanyl)-1H-pyrazole
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